molecular formula C7H9F3N2O4 B585548 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate CAS No. 590365-46-1

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate

Cat. No. B585548
CAS RN: 590365-46-1
M. Wt: 242.154
InChI Key: IOLMYDDAHXTLLS-UHFFFAOYSA-N
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Description

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (also known as 3-APA-TFA) is a synthetic compound that has been used in a variety of scientific research applications. It is an organic compound that has a unique structure and properties, which make it an ideal candidate for a range of experiments.

Scientific Research Applications

3-APA-TFA has been used in a variety of scientific research applications, including the study of enzyme kinetics and the investigation of protein structure and function. It has also been used in the synthesis of peptides and other organic compounds. Additionally, 3-APA-TFA has been used in the study of drug metabolism and drug-target interactions.

Mechanism of Action

The mechanism of action of 3-APA-TFA is not fully understood. However, it is believed that the compound binds to the active site of enzymes, which results in the inhibition of enzyme activity. Additionally, 3-APA-TFA has been shown to interact with proteins, which can alter the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APA-TFA are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as proteins involved in signal transduction pathways. Additionally, 3-APA-TFA has been shown to interact with cell membranes, which can alter the permeability of the membrane.

Advantages and Limitations for Lab Experiments

3-APA-TFA has several advantages for laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is soluble in aqueous solutions, which makes it easy to work with. However, it is also important to note that 3-APA-TFA can be toxic in large doses, so it is important to use appropriate safety precautions when handling the compound.

Future Directions

There are several potential future directions for 3-APA-TFA research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, researchers could investigate the potential applications of 3-APA-TFA in drug discovery and development. Additionally, further research could be conducted to explore the potential of 3-APA-TFA as a therapeutic agent. Finally, researchers could investigate the potential of 3-APA-TFA as a tool for studying protein structure and function.

properties

IUPAC Name

3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMYDDAHXTLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703398
Record name Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate

CAS RN

131052-72-7
Record name Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dioxo-3-aminopiperidine trifluoroacetate (4) was prepared and isolated as follows. Compound 3 (59 mg) was suspended in CH2Cl2 (5 mL). CF3COOH (0.5 mL) was added. The reaction solution was stirred at room for 4 h. The solvent was removed to give 4 (62 mg, 99%): 1H NMR (DMSO-d6) δ 11.42 (s, 1H), 8.70 (br, 2H), 4.31 (dd, J=5.4 Hz, J=13 Hz), 2.88-2.72 (m, 2H), 2.25-2.09 (m, 2H).
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

Synthesis routes and methods II

Procedure details

Compound 203 (1.14 g, 5 mmol) was suspended in CH2Cl2 (100 mL). To the mixture was added CF3COOH (10 mL) and this then was stirred at room for 4 h. The solvent was evaporated to give crude 204 (1.25 g): 1H NMR (DMSO-d6) δ 11.42 (s, 1H), 8.70 (br, 2H), 4.31 (dd, J=5.4 Hz, J=13 Hz), 2.88-2.72 (m, 2H), 2.25-2.09 (m, 2H). A mixture of crude 204 (1.25 g) and phthalic anhydride (0.89 g, 6 mmol) and Et3N (1.39 ml, 10 mmol) in THF (150 mL) was refluxed for two days. The reaction mixture was concentrated and the residue was crystallized from ethyl acetate to give thalidomide (201) (0.89 g, 69%) as white crystals; mp 276° C. (lit.276-279° C.). A mixture of thalidomide 201 (258 mg, 1 mmol) and Lawesson's reagent (222 mg, 0.55 mmol) in toluene (50 ml) was stirred at reflux for 12 h; thereafter, solvent was removed under vacuum. The resulting residue was purified by column chromatography using CH2Cl2 as the eluent to afford compound 205 (200 mg, 73%) as a yellow solid: mp 225-226° C.; 1H NMR (DMSO-d6) δ 12.83 (s, 1H, NH), 8.00-7.92 (m, 4H, Ph), 5.32 (dd, J=5.6 Hz, J=12.9 Hz, 1H, H-3′), 3.28-3.25 (m, 2H, H-5′), 2.60-2.54 (m, 1H, H-4′), 2.17-2.10 (m, 1H, H-4′); 13C NMR (DMSO-d6) δ 208.7 (C-6′), 165.3 (C-2′), 165.2 (C-1 & C-3), 133.1 (C-5 & C-6), 129.3 (C-3a, C-7a), 121.7 (C-4 & C-7), 46.9 (C-3′), 38.9 (C-5′), 21.79 (C-4′); MS (CI/CH4) m/z 274 (M+); Anal. (C13H10N2O3S) C, H, N.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

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